molecular formula C14H18N2O2 B8794905 1-Azabicyclo[2.2.2]oct-3-yl phenylcarbamate

1-Azabicyclo[2.2.2]oct-3-yl phenylcarbamate

Cat. No. B8794905
M. Wt: 246.30 g/mol
InChI Key: JEPJAGMRBZWMCT-UHFFFAOYSA-N
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Patent
US05998429

Procedure details

1-Azabicyclo[2.2.2]octan-3-ol and phenyl isocyanate were used. The residual solid resulting from the above described procedure was purified via column chromatography eluting with a 1:10 ratio of methanol:chloroform to afford the title compound (86%) as a white solid: NMR (CDCl3)δ7.60-7.0 (m, 5H, Ph), 4.81 (m, 1H, CH-OCO), 3.27 (m, 1H, one of NCH2C-O), 2.9 (m, 5H, N(CH2)2 and one of NCH2C-O), 2.1 (m, 1H, methine at C4), 2.05-1.30 (m, 4H, CH2 at C5 and C8); FAB LRMS m /z (relative intensity, %) 247 ([MH+ ], 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([OH:9])[CH2:2]2.[C:10]1([N:16]=[C:17]=[O:18])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([O:9][C:17](=[O:18])[NH:16][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:2]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CC(C(CC1)CC2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residual solid resulting from the above described procedure
CUSTOM
Type
CUSTOM
Details
was purified via column chromatography
WASH
Type
WASH
Details
eluting with a 1:10 ratio of methanol

Outcomes

Product
Name
Type
product
Smiles
N12CC(C(CC1)CC2)OC(NC2=CC=CC=C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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